1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide
Description
This compound features a central 1,3-oxazole core substituted with a 4-cyano group and a furan-2-yl moiety bearing a 4-chlorophenoxymethyl side chain.
Properties
IUPAC Name |
1-[2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c22-14-1-3-15(4-2-14)28-12-16-5-6-18(29-16)20-25-17(11-23)21(30-20)26-9-7-13(8-10-26)19(24)27/h1-6,13H,7-10,12H2,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSFAWCKVUCCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a suitable base.
Formation of the oxazole ring: This can be accomplished through the cyclization of a suitable precursor, such as an amino alcohol, with a nitrile under dehydrating conditions.
Introduction of the cyano group: This step involves the reaction of the oxazole derivative with a suitable cyanating agent.
Formation of the piperidine ring: This can be achieved through the cyclization of a suitable precursor, such as a diamine, under acidic or basic conditions.
Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
The industrial production of this compound may involve the optimization of the above synthetic steps to achieve high yields and purity. This can be accomplished through the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyano group can be reduced to form an amine derivative.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.
Induction of apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to their elimination.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- Compound D301-0178 (1-(4-cyano-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide): Key Difference: Replaces the 4-chlorophenoxy group with a 4-methoxyphenoxy substituent. However, the lack of a chlorine atom may reduce hydrophobic interactions. This substitution could alter metabolic stability, as methoxy groups are prone to demethylation .
- [5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione: Key Difference: Substitutes the oxazole core with a methanethione group and replaces piperidine with piperazine. Impact: The sulfur atom in methanethione may improve lipophilicity, while the 4-fluorophenyl-piperazine moiety could enhance selectivity for serotonin or dopamine receptors. The absence of the oxazole-cyano group might reduce hydrogen-bonding capacity .
Analogues with Alternative Heterocyclic Cores
- 5-Cyano-N-[5-(hydroxymethyl)-2-(4-methyl-1-piperidinyl)phenyl]-2-furamide: Key Difference: Replaces the oxazole with a simpler furan-2-carboxamide scaffold and introduces a hydroxymethylphenyl group. Impact: The hydroxymethyl group improves aqueous solubility but may reduce membrane permeability.
- 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic Acid: Key Difference: Incorporates a thiazolidinone ring instead of oxazole and adds a benzoic acid moiety. The carboxylic acid group may enhance ionic interactions but limit blood-brain barrier penetration .
Pharmacokinetic and Pharmacodynamic Considerations
- N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide: Key Difference: Uses a benzofuran carboxamide scaffold with trifluoromethyl and cyanobenzyl groups. Impact: The trifluoromethyl group increases metabolic stability and lipophilicity, while the benzofuran core may enhance π-π stacking with aromatic residues in target proteins. The dual piperidine substituents could improve receptor subtype selectivity .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on various studies that investigate its effects on different biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes piperidine and oxazole moieties, which are often associated with diverse pharmacological effects. The presence of a chlorophenoxy group may enhance its lipophilicity, potentially affecting its interaction with biological membranes.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Many piperidine derivatives have demonstrated significant antibacterial properties. For instance, compounds bearing the piperidine nucleus have been reported to inhibit various bacterial strains, making them candidates for further development as antimicrobial agents .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase (AChE) and urease. For example, related compounds have shown IC50 values ranging from 0.63 to 6.28 µM against AChE, indicating strong inhibitory action . This suggests that the compound may also possess similar enzyme-inhibitory properties.
- Anticancer Potential : Compounds with oxazole and piperidine structures have been evaluated for anticancer activity. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential therapeutic application in oncology .
Antimicrobial Activity
A study conducted on synthesized piperidine derivatives revealed that several compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperidine structure could enhance antibacterial efficacy.
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | S. aureus | 1.13 |
| Compound B | E. coli | 2.14 |
| Compound C | Pseudomonas aeruginosa | 2.39 |
Enzyme Inhibition
The enzyme inhibitory activity of the compound was assessed through various assays measuring AChE and urease inhibition.
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | This compound | TBD |
| Urease | Related Piperidine Derivative | 6.28 |
These findings suggest that the compound may serve as a lead for developing new enzyme inhibitors.
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound could inhibit cell proliferation significantly.
| Cell Line | Treatment Concentration (µM) | % Inhibition |
|---|---|---|
| HeLa | 10 | 70 |
| MCF7 | 20 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
